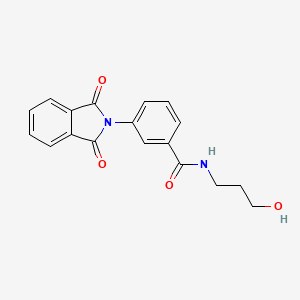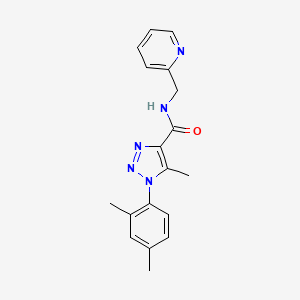
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide, also known as MBZM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a furamide derivative of benzothiadiazole and has been found to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide acts as a positive allosteric modulator of the benzodiazepine receptor. It enhances the binding of the neurotransmitter gamma-aminobutyric acid (GABA) to the receptor, leading to an increase in the inhibitory effects of GABA on neuronal activity. This results in the anxiolytic, sedative, and muscle relaxant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been found to have muscle relaxant effects. In addition, this compound has been shown to have anticonvulsant effects and to enhance the effects of other anticonvulsant drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide in lab experiments is its high affinity for the benzodiazepine receptor, which makes it a useful tool for studying the receptor's function. However, one limitation is that this compound has a relatively short half-life, which can make it difficult to maintain a consistent level of the compound in experiments.
Orientations Futures
There are several future directions for research on 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide. One area of interest is the development of new compounds that have similar or improved effects compared to this compound. Another area of research is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the benzodiazepine receptor.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide involves the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 3-chlorobenzoyl chloride in the presence of triethylamine and then reacting the resulting intermediate with furfurylamine. The final product is obtained after purification by recrystallization.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-furamide has been widely studied for its potential applications in scientific research. One of the key areas of research has been in the field of neuroscience, where this compound has been shown to have a high affinity for the benzodiazepine receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation. This compound has been found to have anxiolytic, sedative, and muscle relaxant effects in animal models.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2S/c1-10-5-6-13-17(22-25-21-13)16(10)20-18(23)15-8-7-14(24-15)11-3-2-4-12(19)9-11/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZQESFZURVEQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387444 |
Source


|
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6191-69-1 |
Source


|
| Record name | 5-(3-chlorophenyl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5021993.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5021994.png)

![2-chloro-5-[3-(2-methoxy-4-methylphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5022004.png)
![N-[1-methyl-2-(methylamino)-2-oxoethyl]-1-adamantanecarboxamide](/img/structure/B5022011.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-fluoro-N-(4-methoxybenzyl)benzamide](/img/structure/B5022015.png)
![4-{2-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazino}-4-oxobutanoic acid](/img/structure/B5022020.png)

![5-{[(4-methoxybenzyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5022036.png)

![2-(4-methoxyphenyl)-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5022048.png)
![N-[2-(3-methylphenoxy)ethyl]nicotinamide](/img/structure/B5022053.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5022075.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5022078.png)